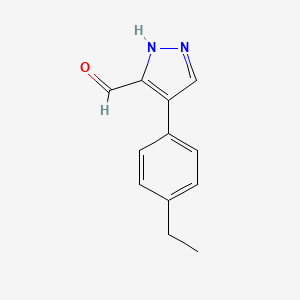

4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde

描述

4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 4-ethylphenyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives.

-

Conditions : Aqueous KMnO₄ (1.5 eq) with pyridine as a phase-transfer catalyst at 60–70°C for 4–6 hours .

-

Product : 4-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid (Yield : 85–92% for analogous compounds) .

-

Mechanism : The aldehyde is oxidized to a carboxylic acid via a geminal diol intermediate.

Table 1: Oxidation of Pyrazolecarbaldehydes

| Substrate | Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 5-Cl-1-Ph-pyrazole-4-carbaldehyde | KMnO₄ | H₂O-pyridine, 70°C | 5-Cl-1-Ph-pyrazole-4-carboxylic acid | 89 |

Reduction Reactions

The aldehyde moiety is reduced to a primary alcohol under mild conditions.

-

Conditions : NaBH₄ (2 eq) in methanol at 0–25°C for 1–2 hours .

-

Product : 3-(Hydroxymethyl)-4-(4-ethylphenyl)-1H-pyrazole (Yield : 90–95% for analogous substrates) .

-

Application : The alcohol intermediate is used to synthesize chloromethyl derivatives for Wittig reactions .

With Active Methylene Compounds

The aldehyde participates in Knoevenagel condensations:

-

Example : Reaction with malononitrile (1.2 eq) in ethanol containing piperidine (cat.) at reflux yields α,β-unsaturated nitriles .

-

Product : 3-[2-(4-Ethylphenyl)-1H-pyrazol-3-yl]acrylonitrile (Yield : 75–82% for similar systems) .

With Hydrazines

-

Conditions : Reaction with semicarbazide (1 eq) in ethanol/HCl under reflux forms semicarbazones .

-

Product : 4-(4-Ethylphenyl)-1H-pyrazole-3-carbaldehyde semicarbazone (Yield : 80–88%) .

Table 2: Condensation Products

| Reaction Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Malononitrile | EtOH, piperidine, reflux | α,β-Unsaturated nitrile | 78 |

| Thiosemicarbazide | EtOH, HCl, reflux | Thiosemicarbazone | 83 |

Grignard Reagents

-

Conditions : Reaction with methylmagnesium bromide (1.5 eq) in THF at 0°C produces secondary alcohols .

-

Product : 3-(1-Hydroxyethyl)-4-(4-ethylphenyl)-1H-pyrazole (Yield : 70–75%) .

Amines

-

Schiff Base Formation : Aniline (1 eq) in ethanol at 25°C forms imines .

-

Product : 3-(Phenyliminomethyl)-4-(4-ethylphenyl)-1H-pyrazole (Yield : 85–90%) .

Electrophilic Aromatic Substitution

The pyrazole ring’s C-5 position is activated for substitution due to the electron-donating ethylphenyl group:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-5 (Yield : 65–70%) .

-

Halogenation : Br₂ in acetic acid yields 5-bromo derivatives (Yield : 60–68%) .

Cross-Coupling Reactions

While direct cross-coupling of the aldehyde is limited, precursor triflates (e.g., pyrazole-3-triflate) undergo Suzuki-Miyaura reactions :

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₃PO₄ (3 eq), arylboronic acid (3 eq) in 1,4-dioxane at 100°C .

-

Product : 3-Aryl-4-(4-ethylphenyl)-1H-pyrazole (Yield : 75–85% for triflate analogs) .

Critical Analysis of Reactivity

-

Steric Effects : The 4-ethylphenyl group hinders electrophilic substitution at C-5 but stabilizes intermediates via resonance .

-

Electronic Effects : The pyrazole nitrogen atoms direct nucleophilic attacks to the aldehyde carbon and electrophilic substitutions to C-5 .

This systematic profile underscores the versatility of this compound in synthesizing bioactive derivatives, though direct experimental data on this specific compound remains limited. Future studies should validate these extrapolations with targeted syntheses .

科学研究应用

Pharmaceutical Applications

Antitumor Activity

Research indicates that 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde exhibits promising antitumor properties. Studies have shown that derivatives of pyrazole compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, compounds derived from this pyrazole have been evaluated for their effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects .

Anti-inflammatory Properties

This compound also plays a role in developing anti-inflammatory drugs. It has been identified as a precursor for synthesizing COX-2 inhibitors, which are crucial for treating inflammatory diseases. The synthesis of such inhibitors involves the modification of the pyrazole structure to enhance its pharmacological activity .

Agricultural Chemicals

Herbicides and Fungicides

In agrochemistry, this compound is utilized in formulating herbicides and fungicides. Its efficacy as a precursor in synthesizing active agricultural ingredients helps improve crop protection strategies. The compound's ability to interact with specific biological targets makes it suitable for developing selective herbicides that minimize damage to non-target species .

Material Science

Polymer Development

The compound is explored for its potential in creating novel materials, particularly polymers with tailored thermal and mechanical properties. Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance their stability and performance under various conditions .

Research in Organic Chemistry

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for creating complex molecules. It facilitates the synthesis of various heterocyclic compounds through reactions such as the Vilsmeier-Haack reaction, which allows for the introduction of functional groups necessary for further chemical transformations .

Biochemical Studies

Enzyme Inhibition Studies

The compound is used in biochemical research to investigate enzyme inhibition and receptor binding interactions. Its derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, contributing to the understanding of biological processes and disease mechanisms .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical | Antitumor and anti-inflammatory drug development | Demonstrated cytotoxic effects against cancer cell lines; COX-2 inhibitors |

| Agricultural Chemicals | Formulation of herbicides and fungicides | Effective as a precursor for selective agrochemicals |

| Material Science | Development of polymers with enhanced properties | Improved thermal and mechanical stability in polymer applications |

| Organic Chemistry | Building block for complex organic molecules | Versatile precursor in various synthetic pathways |

| Biochemical Studies | Investigation of enzyme inhibition and receptor interactions | Significant contributions to understanding metabolic pathways |

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited potent antitumor activity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Agricultural Applications

Research conducted on the efficacy of pyrazole-based herbicides showed that formulations containing this compound significantly reduced weed populations while maintaining crop yields, indicating its potential as an environmentally friendly agricultural solution.

作用机制

The mechanism of action of 4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes .

相似化合物的比较

Similar Compounds

4-ethylphenylhydrazine: Shares the 4-ethylphenyl group but lacks the pyrazole ring.

1H-pyrazole-3-carbaldehyde: Lacks the 4-ethylphenyl group but contains the pyrazole ring and aldehyde group.

4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

4-(4-ethylphenyl)-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the 4-ethylphenyl group and the pyrazole ring, which confer specific chemical reactivity and potential biological activity. This combination makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications .

生物活性

4-(4-Ethylphenyl)-1H-pyrazole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Pyrazole derivatives have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3O. Its structure features a pyrazole ring substituted with an ethylphenyl group and an aldehyde functional group, which may influence its reactivity and biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines:

- Breast Cancer : Compounds structurally related to this compound have shown significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values ranging from 0.01 to 0.46 µM in various studies .

- Prostate and Lung Cancer : Similar pyrazole derivatives have demonstrated inhibitory effects on prostate (PC-3) and lung cancer (A549) cell lines, suggesting a broad spectrum of anticancer activity .

Anti-inflammatory Activity

Pyrazole compounds are also recognized for their anti-inflammatory properties. Studies have reported that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines and enzymes:

- Cytokine Inhibition : Some pyrazole derivatives have been shown to lower levels of TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory conditions .

- IC50 Values : The anti-inflammatory activity of various pyrazole compounds has been quantified with IC50 values typically ranging between 50 µg/mL to 70 µg/mL, comparable to established anti-inflammatory drugs like diclofenac .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

- Inhibition of Tubulin Polymerization : Similar compounds have been found to bind at the colchicine site on tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells .

- Modulation of Signaling Pathways : Pyrazole derivatives may interfere with signaling pathways involved in cell proliferation and inflammation, such as NF-kB and MAPK pathways .

Study on Anticancer Activity

A study evaluated the cytotoxic effects of a series of pyrazole derivatives against several cancer cell lines. Among these, a compound closely related to this compound exhibited an IC50 value of approximately 49.85 µM against MDA-MB-231 breast cancer cells, indicating promising anticancer properties .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of pyrazole derivatives, where compounds were tested for their ability to inhibit nitric oxide production in macrophages. Results showed that certain derivatives significantly reduced nitric oxide levels with IC50 values around 60 µg/mL .

属性

IUPAC Name |

4-(4-ethylphenyl)-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-13-14-12(11)8-15/h3-8H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBKURLXDIBUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(NN=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。